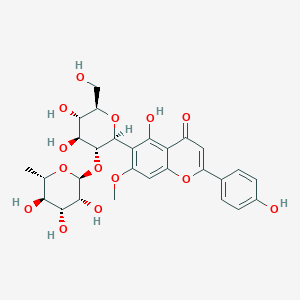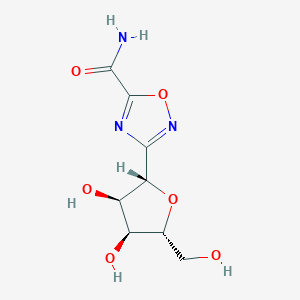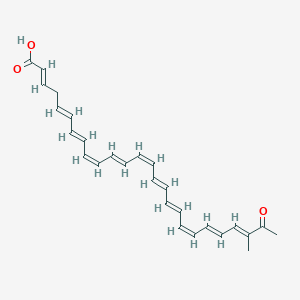
2-Dehydro-3-deoxylaetiporic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dehydro-3-deoxylaetiporic acid A is a natural product found in Laetiporus sulphureus with data available.
Wissenschaftliche Forschungsanwendungen
Polyene Pigment and Potential Food Colorant
2-Dehydro-3-deoxylaetiporic acid A is part of the laetiporic acids family, non-isoprenoid polyene pigments found in the wood-rotting fungus Laetiporus sulphureus. This compound, along with laetiporic acid A, is a major orange pigment in both fruit-bodies and liquid cultures of the fungus. The synthesis and characterization of these pigments, including 2-dehydro-3-deoxylaetiporic acid A, were detailed by Davoli, Mucci, Schenetti, and Weber (2005). Given that fruit-bodies of L. sulphureus are edible, these acids could have potential applications as food colorants (Davoli, Mucci, Schenetti, & Weber, 2005).
Neuraminidase Inhibition Research
Although not directly related to 2-Dehydro-3-deoxylaetiporic acid A, research on similar compounds like derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid has been conducted. These derivatives show inhibitory activity against neuraminidases from viral and bacterial sources, as explored in studies by Meindl, Bodo, Palese, Schulman, and Tuppy (1974). This research is significant in understanding the inhibition mechanisms of similar compounds and could indirectly inform the study of 2-Dehydro-3-deoxylaetiporic acid A (Meindl, Bodo, Palese, Schulman, & Tuppy, 1974).
Eigenschaften
Produktname |
2-Dehydro-3-deoxylaetiporic acid A |
|---|---|
Molekularformel |
C27H30O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(2E,5E,7E,9Z,11E,13Z,15E,17E,19Z,21E,23E)-24-methyl-25-oxohexacosa-2,5,7,9,11,13,15,17,19,21,23-undecaenoic acid |
InChI |
InChI=1S/C27H30O3/c1-25(26(2)28)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-27(29)30/h3-19,21-24H,20H2,1-2H3,(H,29,30)/b5-3-,6-4+,9-7+,10-8-,13-11+,14-12+,17-15-,18-16+,21-19+,24-22+,25-23+ |
InChI-Schlüssel |
ZUWHINCAQDXMJU-CENJIFQDSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C/C=C/C=C/C=C\C=C\C=C/C=C/C=C/C/C=C/C(=O)O)/C(=O)C |
Kanonische SMILES |
CC(=CC=CC=CC=CC=CC=CC=CC=CC=CC=CCC=CC(=O)O)C(=O)C |
Synonyme |
2-dehydro-3-deoxylaetiporic acid A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



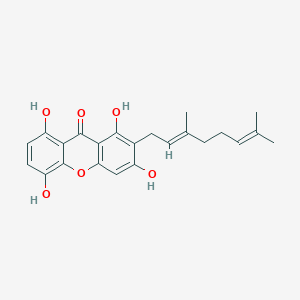

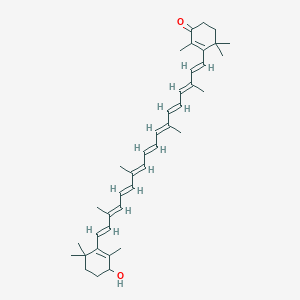
![[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B1251607.png)
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)
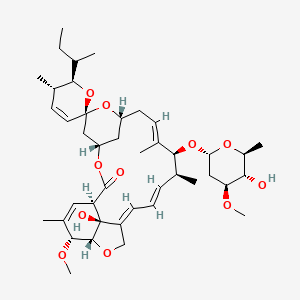
![1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene](/img/structure/B1251610.png)

